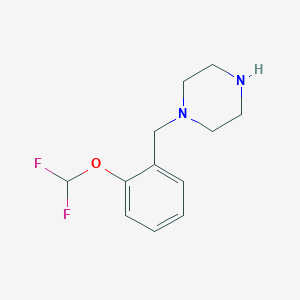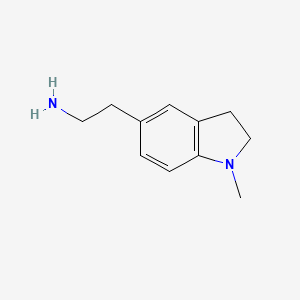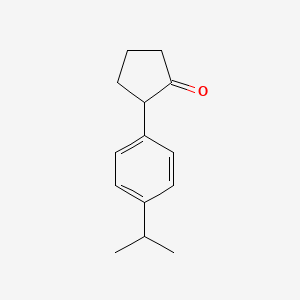
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride is a chemical compound with a molecular weight of 233.72 g/mol . It is a derivative of benzothiazepine, a class of organic compounds containing a benzene ring fused to a thiazepine ring. This compound is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with a suitable diketone in the presence of a strong acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity . The final product is typically isolated and purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Alkylated or aminated benzothiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride .
- 2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione .
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14ClNO2S |
|---|---|
Molekulargewicht |
247.74 g/mol |
IUPAC-Name |
3-methyl-2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-8-7-14(12,13)10-5-3-2-4-9(10)6-11-8;/h2-5,8,11H,6-7H2,1H3;1H |
InChI-Schlüssel |
UIPVMFKOHDNMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


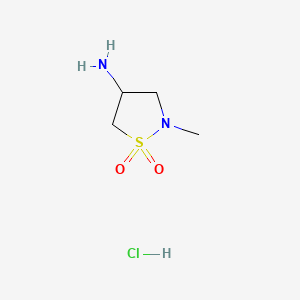
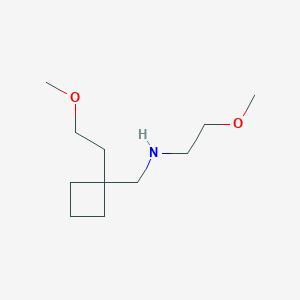
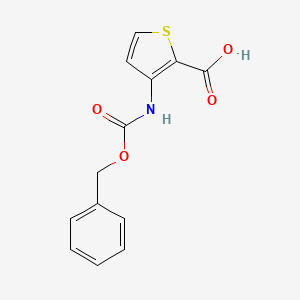
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)

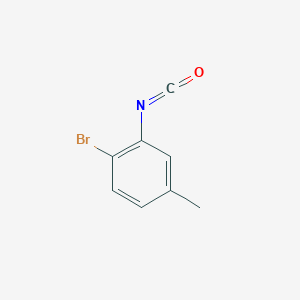
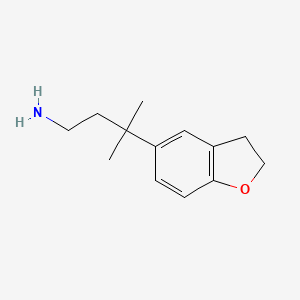
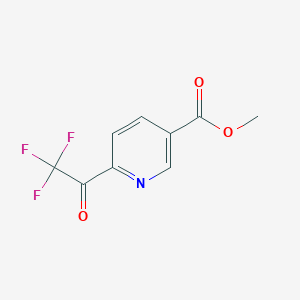
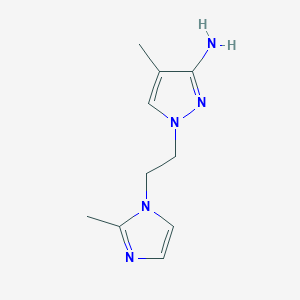
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
